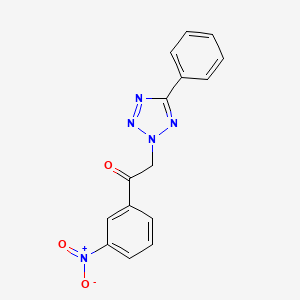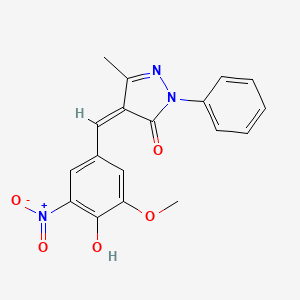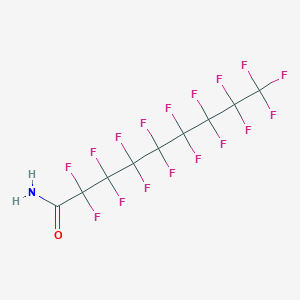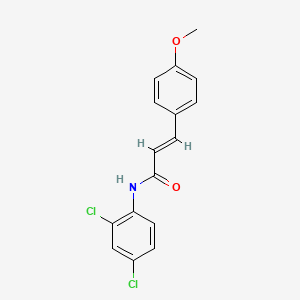
1-(3-nitrophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Nitrophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one is a complex organic compound that features both a nitrophenyl group and a tetrazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-nitrobenzaldehyde and phenylhydrazine.
Formation of Tetrazole Ring: The phenylhydrazine reacts with sodium azide in the presence of a suitable catalyst to form the tetrazole ring.
Coupling Reaction: The 3-nitrobenzaldehyde is then coupled with the tetrazole derivative under basic conditions to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(3-Nitrophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Cyclization: The tetrazole ring can undergo cyclization reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products:
Reduction: 1-(3-Aminophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Cyclized tetrazole derivatives.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development due to its unique structural features.
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Materials Science:
Agriculture: Investigated for use in agrochemicals.
作用機序
The mechanism of action of 1-(3-nitrophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl and tetrazole groups can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
類似化合物との比較
1-(3-Nitrophenyl)-2-(1H-tetrazol-5-yl)ethan-1-one: Lacks the phenyl group on the tetrazole ring.
1-(4-Nitrophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one: Has a nitro group in the para position instead of the meta position.
Uniqueness: 1-(3-Nitrophenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethan-1-one is unique due to the presence of both a nitrophenyl group and a phenyl-substituted tetrazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C15H11N5O3 |
|---|---|
分子量 |
309.28 g/mol |
IUPAC名 |
1-(3-nitrophenyl)-2-(5-phenyltetrazol-2-yl)ethanone |
InChI |
InChI=1S/C15H11N5O3/c21-14(12-7-4-8-13(9-12)20(22)23)10-19-17-15(16-18-19)11-5-2-1-3-6-11/h1-9H,10H2 |
InChIキー |
XVQAULPTDSBILZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692425.png)
![ethyl 2-({N-[(4-chlorophenyl)sulfonyl]-beta-alanyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11692426.png)
![ethyl {2-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11692433.png)

![3-bromo-5-(4-bromothiophen-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692443.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11692449.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11692453.png)



![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl propanoate](/img/structure/B11692464.png)
![2-Chloro-N-[2-(4-chloro-2-nitro-phenylamino)-ethyl]-4,5-difluoro-benzamide](/img/structure/B11692465.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692470.png)

